Cas no 1391335-12-8 (2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol)

2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol
- 1391335-12-8
- EN300-1848087
-
- インチ: 1S/C9H11FN2O3/c1-9(11,5-13)6-3-2-4-7(8(6)10)12(14)15/h2-4,13H,5,11H2,1H3
- InChIKey: QDFFHAWOHPSPPF-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC=CC=1C(C)(CO)N)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 214.07537038g/mol
- どういたいしつりょう: 214.07537038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 92.1Ų
2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1848087-0.5g |
2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol |
1391335-12-8 | 0.5g |
$974.0 | 2023-09-19 | ||
Enamine | EN300-1848087-1.0g |
2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol |
1391335-12-8 | 1g |
$1014.0 | 2023-06-01 | ||
Enamine | EN300-1848087-0.25g |
2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol |
1391335-12-8 | 0.25g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1848087-10g |
2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol |
1391335-12-8 | 10g |
$4360.0 | 2023-09-19 | ||
Enamine | EN300-1848087-0.05g |
2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol |
1391335-12-8 | 0.05g |
$851.0 | 2023-09-19 | ||
Enamine | EN300-1848087-5g |
2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol |
1391335-12-8 | 5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1848087-0.1g |
2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol |
1391335-12-8 | 0.1g |
$892.0 | 2023-09-19 | ||
Enamine | EN300-1848087-5.0g |
2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol |
1391335-12-8 | 5g |
$2940.0 | 2023-06-01 | ||
Enamine | EN300-1848087-10.0g |
2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol |
1391335-12-8 | 10g |
$4360.0 | 2023-06-01 | ||
Enamine | EN300-1848087-2.5g |
2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol |
1391335-12-8 | 2.5g |
$1988.0 | 2023-09-19 |
2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol 関連文献
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-olに関する追加情報
Comprehensive Overview of 2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol (CAS No. 1391335-12-8)
2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol (CAS No. 1391335-12-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound features a fluoro and nitro substituent on the phenyl ring, combined with an amino and hydroxyl functional group, making it a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of targeted therapies and small molecule inhibitors.
The molecular structure of 2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol offers a compelling case for its use in medicinal chemistry. The presence of the fluoro group enhances the compound's bioavailability and metabolic stability, while the nitro group provides a reactive site for further chemical modifications. These attributes align with current trends in precision medicine, where researchers seek compounds with tailored properties for specific biological targets. The compound's CAS No. 1391335-12-8 is frequently searched in academic databases, reflecting its growing relevance in high-throughput screening and structure-activity relationship (SAR) studies.
In the context of green chemistry, 2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol has also been investigated for its potential in sustainable synthesis routes. With the global push toward environmentally friendly processes, chemists are evaluating how this compound can be synthesized using catalytic methods or biocatalysis to minimize waste and energy consumption. This aligns with the broader industry focus on ESG (Environmental, Social, and Governance) principles, making it a topic of interest for both academia and industry professionals.
Another area of interest is the compound's role in neuropharmacology. Preliminary studies suggest that derivatives of 2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol may interact with neurotransmitter systems, opening doors for research into neurological disorders. This is particularly relevant given the rising prevalence of conditions such as Alzheimer's disease and Parkinson's disease, where novel therapeutic agents are urgently needed. The compound's CAS No. 1391335-12-8 is often cited in patents and research papers exploring these applications.
From a technical standpoint, the synthesis and purification of 2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol require careful optimization. Researchers emphasize the importance of chromatographic techniques and spectroscopic analysis (e.g., NMR, LC-MS) to ensure high purity and yield. These methods are critical for maintaining the compound's integrity in downstream applications, such as drug formulation or material science. The compound's nitrophenyl moiety also makes it a candidate for photodynamic therapy research, where light-activated compounds are used in medical treatments.
In summary, 2-amino-2-(2-fluoro-3-nitrophenyl)propan-1-ol (CAS No. 1391335-12-8) represents a multifaceted compound with broad potential in pharmaceutical development, sustainable chemistry, and neuropharmacology. Its structural features and reactivity profile make it a valuable tool for researchers addressing some of the most pressing challenges in modern science. As interest in personalized medicine and green synthesis continues to grow, this compound is likely to remain a focal point of innovation and discovery.
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